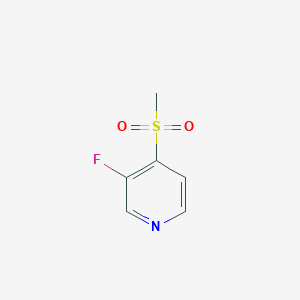

3-Fluoro-4-(methylsulfonyl)pyridine

Description

3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position and a fluorine atom at the 3-position. This compound is notable for its electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. The methylsulfonyl group enhances polarity, making the molecule more soluble in polar solvents compared to non-sulfonated analogs.

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For instance, it serves as a precursor in the synthesis of LAS101057, a potent and selective A2B adenosine receptor antagonist. The synthesis involves regioselective iodination followed by Stille coupling with 3-fluoro-4-(tributylstannyl)pyridine . Its structural features make it valuable for designing molecules with tailored electronic and steric profiles, particularly in drug discovery targeting GPCRs or enzymes like COX-2 .

Properties

Molecular Formula |

C6H6FNO2S |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-fluoro-4-methylsulfonylpyridine |

InChI |

InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3 |

InChI Key |

DDDYRBPXYDJVGC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=NC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methylsulfonyl group.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Oxidation Products: Sulfone derivatives can be obtained from the oxidation of the methylsulfonyl group.

Coupling Products: Biaryl compounds are typical products of Suzuki–Miyaura coupling reactions.

Scientific Research Applications

3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a pharmaceutical intermediate due to its unique chemical properties.

Industry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in 3-Fluoro-4-(methylsulfonyl)pyridine is strongly electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with methylsulfanyl (-SCH₃) analogs (e.g., ), which are electron-donating, leading to divergent reactivity in coupling reactions . Fluorine at the 3-position enhances electrophilic substitution resistance compared to non-fluorinated analogs .

Biological Activity: Methylsulfonyl-containing compounds (e.g., COX-2 inhibitors in ) exhibit potent enzyme inhibition due to strong hydrogen-bonding interactions with catalytic residues .

Synthetic Utility :

- 3-Fluoro-4-(methylsulfonyl)pyridine is a critical intermediate in Stille couplings for A2B antagonists , whereas methylsulfanyl derivatives () are more suited for nucleophilic aromatic substitutions .

Physicochemical Properties

- Solubility : The methylsulfonyl group increases aqueous solubility compared to methylsulfanyl or trifluoromethyl-substituted pyridines (e.g., ’s compound has a logP ~3.5 due to CF₃ and phenyl groups) .

- Stability : Sulfonyl groups enhance oxidative stability over thioethers (-SCH₃), which are prone to oxidation .

Case Study: LAS101057 vs. COX-2 Inhibitors

- LAS101057 Synthesis : 3-Fluoro-4-(methylsulfonyl)pyridine enables precise regiochemistry in Stille couplings, critical for A2B antagonist activity .

- COX-2 Inhibitors: Analogous sulfonyl groups in imidazothiazoles () achieve nanomolar IC₅₀ values, underscoring the -SO₂CH₃ group’s role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.